2-Chloro-4-(methylthio)butanoic acid

Catalog No.
S13418759
CAS No.
M.F
C5H9ClO2S
M. Wt
168.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(methylthio)butanoic acid

Product Name

2-Chloro-4-(methylthio)butanoic acid

IUPAC Name

2-chloro-4-methylsulfanylbutanoic acid

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

InChI

InChI=1S/C5H9ClO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)

InChI Key

NEUOCIDFSLEIKV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)Cl

2-Chloro-4-(methylthio)butanoic acid is an organic compound characterized by the presence of a chlorine atom, a methylthio group, and a carboxylic acid functional group. Its molecular formula is C5H9ClO2SC_5H_9ClO_2S, with a molecular weight of approximately 148.23 g/mol. The compound is notable for its role as a direct-acting mutagen and has been identified as a potential gastric carcinogen, particularly in the context of food preservation methods involving salt and nitrite .

The chemical reactivity of 2-chloro-4-(methylthio)butanoic acid primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom. It can undergo hydrolysis in aqueous environments, leading to the formation of 4-(methylthio)butanoic acid and hydrochloric acid. The compound can also participate in various condensation reactions, particularly with amines or alcohols, to form amides or esters, respectively.

Example Reaction

C5H9ClO2S+H2OC5H10O2S+HCl\text{C}_5\text{H}_9\text{ClO}_2\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_5\text{H}_{10}\text{O}_2\text{S}+\text{HCl}

2-Chloro-4-(methylthio)butanoic acid has been studied for its mutagenic properties. It is classified as a direct-acting mutagen, meaning it can cause genetic mutations without requiring metabolic activation. Studies have shown that this compound can lead to the formation of thietanium ions, which are implicated in its mutagenic effects . The potential carcinogenicity of this compound raises concerns regarding its presence in food products, especially those preserved with nitrites.

The synthesis of 2-chloro-4-(methylthio)butanoic acid can be achieved through several methods:

  • Chlorination of Butanoic Acid Derivatives: Chlorination of 4-(methylthio)butanoic acid using thionyl chloride or phosphorus pentachloride can yield the desired chlorinated product.
  • Nucleophilic Substitution: Starting from 2-chloro-4-methylbutanoic acid, nucleophilic substitution with sodium methylthio can introduce the methylthio group.
  • Direct Alkylation: The compound can also be synthesized via alkylation reactions involving chloroacetic acid derivatives and methyl sulfide under basic conditions.

2-Chloro-4-(methylthio)butanoic acid finds applications primarily in research settings due to its biological activity. Its role as a mutagen makes it significant in studies related to cancer research and toxicology. Additionally, it may be utilized in synthetic organic chemistry for the development of other compounds through its reactivity.

Research has focused on the interactions of 2-chloro-4-(methylthio)butanoic acid with various biological systems. Its mutagenicity has been assessed through bacterial assays and mammalian cell tests, revealing its capacity to induce mutations and potentially lead to cancerous transformations . Studies have also explored its interactions with DNA, highlighting the formation of adducts that may disrupt normal cellular processes.

Several compounds exhibit structural or functional similarities to 2-chloro-4-(methylthio)butanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
4-Chloro-2-methylbutanoic acidC5H9ClO2Similar chlorination pattern but lacks methylthio group.
Butyric acidC4H8O2A simpler structure without chlorine or methylthio groups; known for its role in metabolism.
Thietanium ion precursorsVariesRelated to mutagenesis; structural variants can affect biological activity.
Chlorinated fatty acidsVariesGenerally possess similar reactivity profiles but differ in chain length and functional groups.

The uniqueness of 2-chloro-4-(methylthio)butanoic acid lies in its specific combination of chlorination and methylthio substitution, which contributes to its distinct biological activity and potential health implications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.0011784 g/mol

Monoisotopic Mass

168.0011784 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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